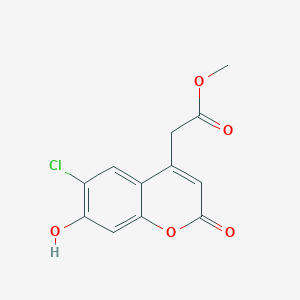

4-(甲氧羰基甲基)-6-氯-7-羟基-2H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is a chemical compound with the formula C₁₂H₉ClO₅ . It is a derivative of coumarin, a type of aromatic organic compound .

Synthesis Analysis

The synthesis of coumarin derivatives, including “methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of “methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is characterized by a coumarin core, which is a benzopyran-2-one structure . The compound has a chlorine atom at the 6th position, a hydroxy group at the 7th position, and a methyl acetate group at the 4th position .Physical And Chemical Properties Analysis

“Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” has a molecular weight of 268.65, a predicted density of 1.467±0.06 g/cm3, and a predicted boiling point of 451.1±45.0 °C . Its melting point is 240 °C in methanol .科学研究应用

新化合物的合成

研究表明,从“4-(甲氧羰基甲基)-6-氯-7-羟基-2H-色满-4-酮”中合成新化合物引起了极大的兴趣。例如,研究已经开发出通过该化合物与不同化学物质反应来生产具有潜在抗菌特性的噻唑烷-4-酮和席夫碱的方法(Čačić et al., 2009)。类似地,其他研究工作致力于从该化合物开始合成噻唑取代的香豆素,目的是研究它们的抗菌活性(Parameshwarappa et al., 2009)。

抗菌活性

从“4-(甲氧羰基甲基)-6-氯-7-羟基-2H-色满-4-酮”合成的衍生物的抗菌潜力一直是关注的重点。研究报告了各种衍生物的制备和抗菌评估,突出了它们对革兰氏阳性菌和革兰氏阴性菌的中等至优异活性(Rasool et al., 2016)。另一项研究合成了衍生物并表征了它们的抗菌作用,显示出有希望的结果(Behrami & Dobroshi, 2019)。

生物和化学研究

该化合物的衍生物已被检查其生物学重要性,包括它们的抗氧化特性。对 4-羟基香豆素衍生物的研究测量了表明潜在抗氧化应用的活性(Stanchev et al., 2009)。此外,还进行了相关的衍生物 2-((2-氧代-2H-色满-4-基)氧基)乙酸甲酯的合成和理论研究,以了解其化学性质和拉伸振动频率的计算方法(Al-amiery et al., 2013)。

安全和危害

未来方向

The future directions for research on “methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and potential applications. Given the interest in coumarin derivatives for their biological and pharmaceutical properties , there may be potential for “methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” in these areas.

作用机制

Target of Action

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, also known as Methyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, is a derivative of coumarins . Coumarins are a group of naturally occurring lactones widely found in green plants, fungi, and bacteria . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified Coumarins have been intensively screened for different biological properties .

Mode of Action

Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors . The compound’s interaction with its targets and any resulting changes would depend on the specific biological property being considered.

Biochemical Pathways

Coumarins have been known to affect various biochemical pathways due to their wide range of biological properties . The downstream effects would depend on the specific pathway being affected.

Result of Action

Coumarins have been known to exhibit a variety of therapeutic activities .

Action Environment

It’s worth noting that the synthesis of coumarin derivatives has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

属性

IUPAC Name |

methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO5/c1-17-11(15)2-6-3-12(16)18-10-5-9(14)8(13)4-7(6)10/h3-5,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORRRYNOGWBERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197866 |

Source

|

| Record name | Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

CAS RN |

72304-22-4 |

Source

|

| Record name | Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72304-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)